molecular formula C10H5F3N2O3 B8044426 Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)-

Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)-

Cat. No.: B8044426
M. Wt: 258.15 g/mol
InChI Key: ALGSVCMKAIRSLI-UHFFFAOYSA-N
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Description

Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including a nitro group, a beta-oxo group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of benzenepropanenitrile followed by the introduction of the trifluoromethyl group through electrophilic substitution. The beta-oxo group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various substitution reactions.

    Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties contribute to the development of materials with specific performance characteristics.

Mechanism of Action

The mechanism by which Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, affecting its interaction with biological membranes and enzymes. The beta-oxo group can act as a reactive site for further chemical modifications, enabling the compound to form covalent bonds with target molecules.

Comparison with Similar Compounds

    Benzenepropanenitrile, 3-nitro-beta-oxo-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Benzenepropanenitrile, 3-nitro-5-(trifluoromethyl)-:

    Benzenepropanenitrile, beta-oxo-5-(trifluoromethyl)-: Lacks the nitro group, leading to variations in its chemical behavior and uses.

Uniqueness: The presence of all three functional groups (nitro, beta-oxo, and trifluoromethyl) in Benzenepropanenitrile, 3-nitro-beta-oxo-5-(trifluoromethyl)- makes it a unique compound with distinct reactivity and a broad range of applications. Its combination of electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-[3-nitro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)7-3-6(9(16)1-2-14)4-8(5-7)15(17)18/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGSVCMKAIRSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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